Cas no 946198-89-6 (tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate)

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate structure
946198-89-6 structure
Nom du produit:tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
Numéro CAS:946198-89-6
Le MF:C14H16ClN3O2S
Mégawatts:325.813740730286
MDL:MFCD09754437
CID:1034980
PubChem ID:49788563

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
    • tert-butyl 4-chloro-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-d]pyrimidine-7-carboxylate
    • 4-Chloro-5,8-dihydro-6H-9-thia-1,3,7-triaza-fluorene-7-carboxylic acid tert-butyl ester
    • tert-butyl 4-chloro-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate
    • Pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylic acid, 4-chloro-5,8-dihydro-, 1,1-dimethylethyl ester
    • GIBDUINSURSICA-UHFFFAOYSA-N
    • FCH1626927
    • tert-butyl 4-c
    • 1,1-Dimethylethyl 4-chloro-5,8-dihydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate (ACI)
    • tert-Butyl 4-chloro-5,8-dihydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate
    • tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
    • tert-butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate7(6H)-carboxylic acid
    • MFCD09754437
    • 4-Chloro-5,8-dihydro-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylic acid, 1,1-dimethylethyl ester
    • tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
    • tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
    • SY100195
    • tert-Butyl 4-chloro-5,6-dihydropyrido[4,3:4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
    • tert-Butyl4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
    • tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
    • SCHEMBL937868
    • 4-chloro-5,8-dihydro-6H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester
    • AKOS016015090
    • AS-36046
    • F2108-0223
    • SB40815
    • CS-0048309
    • 7-Boc-4-chloro-5,6,7,8-tetrahydropyrido[4 inverted exclamation mark ,3 inverted exclamation mark :4,5]thieno[2,3-d]pyrimidine
    • TERT-BUTYL 3-CHLORO-8-THIA-4,6,11-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2,4,6-TETRAENE-11-CARBOXYLATE
    • DTXSID50678551
    • tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
    • 946198-89-6
    • WMB19889
    • EN300-643028
    • MDL: MFCD09754437
    • Piscine à noyau: 1S/C14H16ClN3O2S/c1-14(2,3)20-13(19)18-5-4-8-9(6-18)21-12-10(8)11(15)16-7-17-12/h7H,4-6H2,1-3H3
    • La clé Inchi: GIBDUINSURSICA-UHFFFAOYSA-N
    • Sourire: O=C(N1CCC2=C(SC3C2=C(Cl)N=CN=3)C1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 325.0651756g/mol
  • Masse isotopique unique: 325.0651756g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 21
  • Nombre de liaisons rotatives: 2
  • Complexité: 418
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 83.6
  • Le xlogp3: 3.3

Propriétés expérimentales

  • Couleur / forme: White to Yellow Solid

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Informations de sécurité

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
T135770-500mg
tert-Butyl 4-Chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-D]pyrimidine-7(8H)-carboxylate
946198-89-6
500mg
$ 115.00 2022-06-03
Life Chemicals
F2108-0223-5g
tert-butyl 4-chloro-5,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate
946198-89-6 95%+
5g
$245.0 2023-09-06
Enamine
EN300-643028-0.1g
tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
946198-89-6 95.0%
0.1g
$48.0 2025-03-15
Alichem
A029185519-250mg
tert-Butyl 4-chloro-5,6-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate
946198-89-6 95%
250mg
$335.16 2023-08-31
Enamine
EN300-643028-0.25g
tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
946198-89-6 95.0%
0.25g
$70.0 2025-03-15
Enamine
EN300-643028-0.5g
tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
946198-89-6 95.0%
0.5g
$125.0 2025-03-15
Enamine
EN300-643028-5.0g
tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
946198-89-6 95.0%
5.0g
$576.0 2025-03-15
Enamine
EN300-643028-10.0g
tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene-11-carboxylate
946198-89-6 95.0%
10.0g
$855.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBUA504-100G
tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
946198-89-6 97%
100g
¥ 14,401.00 2023-04-12
Chemenu
CM151518-10g
tert-butyl 4-chloro-5,8-dihydropyrido[4',3'4,5]thieno[2,3-d]pyrimidine-7(6H)-carboxylate
946198-89-6 95%+
10g
$*** 2023-05-29

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride Solvents: Sulfolane ;  rt; cooled
1.2 Solvents: Sulfolane ;  2.5 h, 70 °C; 70 °C → rt
1.3 Reagents: Triethylamine ,  Sodium chloride Solvents: Water ;  cooled; 2 h, rt
Référence
Preparation of tricyclic nitrogen heterocyclic compounds and related heteroanalogs for the prevention or treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride ;  1.5 h, 56 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, 0 °C
Référence
Discovery of novel TNNI3K inhibitor suppresses pyroptosis and apoptosis in murine myocardial infarction injury
Pang, Haiying; Wang, Ning; Chai, Jinlong; Wang, Xiaoyun; Zhang, Yuehua; et al, European Journal of Medicinal Chemistry, 2020, 197,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride Solvents: Triethylamine ;  3 h, 55 - 60 °C
1.2 -
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Design and synthesis of tetrahydropyridothieno[2,3-d]pyrimidine scaffold based epidermal growth factor receptor (EGFR) kinase inhibitors: The role of side chain chirality and Michael acceptor group for maximal potency
Wu, Chia-Hsien; Coumar, Mohane Selvaraj; Chu, Chang-Ying; Lin, Wen-Hsing; Chen, Yi-Rong; et al, Journal of Medicinal Chemistry, 2010, 53(20), 7316-7326

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride ;  0 °C; 3 h, 60 °C
1.2 Reagents: Water
1.3 Reagents: Sodium bicarbonate ;  neutralized
Référence
Preparation of fused bicyclic and tricyclic pyrimidine compounds as tyrosine kinase inhibitors
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride ;  0 °C → 100 °C
Référence
PET probe detecting non-small cell lung cancer susceptible to epidermal growth factor receptor tyrosine kinase inhibitor therapy
Makino, Akira; Miyazaki, Anna; Tomoike, Ayaka ; Kimura, Hiroyuki; Arimitsu, Kenji; et al, Bioorganic & Medicinal Chemistry, 2018, 26(8), 1609-1613

Méthode de production 6

Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  4 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Référence
Design, synthesis and biological evaluation of 4-aniline-thieno[2,3-d]pyrimidine derivatives as MNK1 inhibitors against renal cell carcinoma and nasopharyngeal carcinoma
Zhang, Min; Jiang, Li; Tao, Jia; Pan, Zhaoping; He, Mingyao; et al, Bioorganic & Medicinal Chemistry, 2019, 27(11), 2268-2279

Méthode de production 7

Conditions de réaction
Référence
Preparation of tricyclic fused pyrimidine compounds as HER2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  4 h, reflux; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Référence
Design, synthesis and molecular mechanisms of novel dual inhibitors of heat shock protein 90/phosphoinositide 3-kinase alpha (Hsp90/PI3Kα) against cutaneous melanoma
Qin, Feifei; Wang, Yali; Jiang, Xian; Wang, Yujia; Zhang, Nan; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 909-926

Méthode de production 9

Conditions de réaction
1.1 Reagents: Diisopropylethylamine ,  Phosphorus oxychloride Solvents: Toluene ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7 - 8
Référence
Discovery of novel Akt1 inhibitor induces autophagy associated death in hepatocellular carcinoma cells
Yu, Meng; Zeng, Minghui; Pan, Zhaoping; Wu, Fengbo; Guo, Li; et al, European Journal of Medicinal Chemistry, 2020, 189,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride ;  3 h, 60 °C
Référence
Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent
Hamed, Mostafa M.; Abou El Ella, Dalal A.; Keeton, Adam B.; Piazza, Gary A.; Engel, Matthias; et al, MedChemComm, 2013, 4(8), 1202-1207

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride ;  15 min, 0 °C; 30 min, 0 °C; 2 h, 65 °C
Référence
Preparation of tetrahydropyridothienopyrimidines as antitumor agents
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus oxychloride ;  0 °C → 60 °C
Référence
Preparation of tetrahydropyridothienopyrimidine derivatives as nuclear medicine diagnostic imaging agents
, European Patent Organization, , ,

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Raw materials

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Preparation Products

tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946198-89-6)tert-butyl 3-chloro-8-thia-4,6,11-triazatricyclo[7.4.0.02,?]trideca-1(9),2(7),3,5-tetraene-11-carboxylate
A916430
Pureté:99%
Quantité:5g
Prix ($):216.0